molecular formula C10H11Cl B084730 2-Chloro-3-(4-methylphenyl)-1-propene CAS No. 14568-97-9

2-Chloro-3-(4-methylphenyl)-1-propene

Cat. No. B084730
CAS RN: 14568-97-9
M. Wt: 166.65 g/mol
InChI Key: ZMXKUMKPRPSCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(4-methylphenyl)-1-propene, also known as 4-methyl-2-chlorophenylpropene, is a common organic compound used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a pleasant odor. 4-methyl-2-chlorophenylpropene is a highly reactive compound, and thus is often used in lab experiments to study a variety of biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agents

The compound has potential applications in the development of novel antimicrobial agents. Its derivatives have been studied for their inhibitory activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains . The presence of certain moieties in the compound’s structure can significantly increase its antimicrobial efficacy.

Organic Synthesis: Intermediate for Heterocyclic Compounds

In organic chemistry, this compound serves as a valuable intermediate for synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals . Its reactivity allows for the construction of complex molecular architectures necessary for biological activity.

Chemical Industry: Synthesis of Isocyanates

Isocyanates are important in producing polyurethane foams, elastomers, and coatings. “2-Chloro-3-(4-methylphenyl)-1-propene” can be utilized in synthesizing isocyanates, which are intermediates in these production processes .

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXKUMKPRPSCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608391
Record name 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-methylphenyl)-1-propene

CAS RN

14568-97-9
Record name 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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